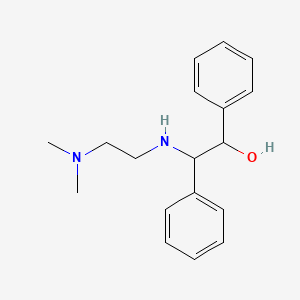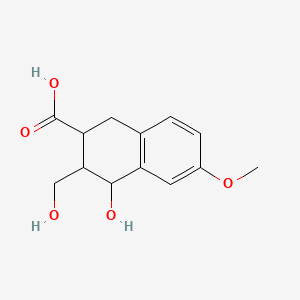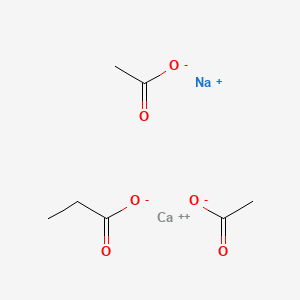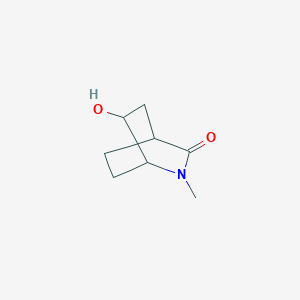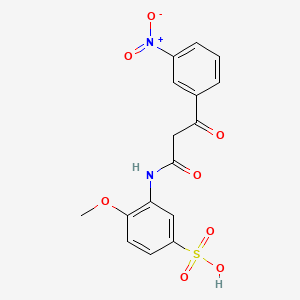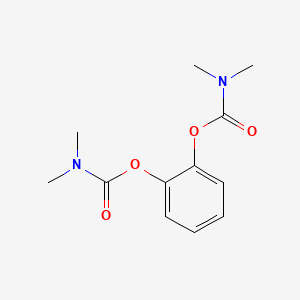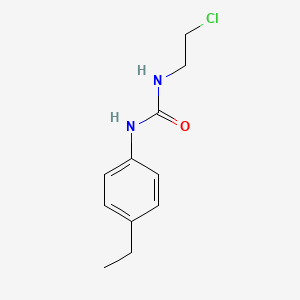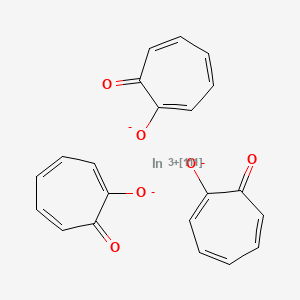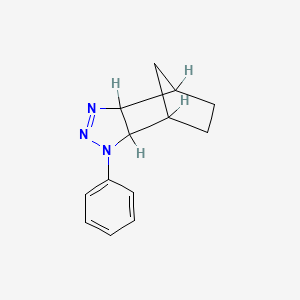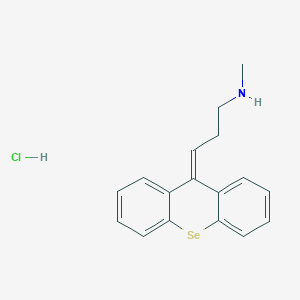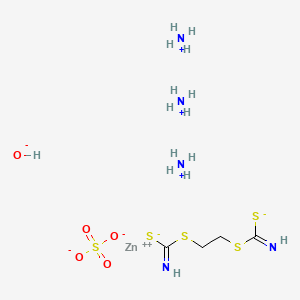
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is a complex chemical compound with a unique structure that includes zinc and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves multiple steps, including the reaction of zinc salts with sulfur-containing ligands. The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using zinc sulfate and other sulfur-containing reagents. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization or filtration .
Chemical Reactions Analysis
Types of Reactions
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc and sulfur atoms, which can participate in redox processes .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or sulfides .
Scientific Research Applications
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate involves its interaction with molecular targets such as enzymes and proteins. The zinc atoms can coordinate with active sites, altering the function of these biomolecules. Additionally, the sulfur atoms can participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Zinc sulfate
- Zinc hydroxide
- Zinc sulfide
- Triazole derivatives
Uniqueness
Triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate is unique due to its complex structure, which combines zinc and sulfur atoms in a specific arrangement. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H19N5O5S5Zn |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
triazanium;zinc;2-(C-sulfidocarbonimidoyl)sulfanylethylsulfanylmethanimidothioate;hydroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.3H3N.H2O4S.H2O.Zn/c5-3(7)9-1-2-10-4(6)8;;;;1-5(2,3)4;;/h1-2H2,(H2,5,7)(H2,6,8);3*1H3;(H2,1,2,3,4);1H2;/q;;;;;;+2/p-2 |
InChI Key |
CIUIUMSJUSUKGY-UHFFFAOYSA-L |
Canonical SMILES |
C(CSC(=N)[S-])SC(=N)[S-].[NH4+].[NH4+].[NH4+].[OH-].[O-]S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


